molecular formula C14H13N5O3 B2480829 N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide CAS No. 1210345-03-1

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2480829
CAS RN: 1210345-03-1
M. Wt: 299.29
InChI Key: REBCJKOYAYOHIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide involves complex reactions, such as the cyclization of substituted-benzoic acid N'-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide using phosphorousoxychloride at high temperatures, leading to a series of novel oxadiazoles with potential antibacterial activity (Rai et al., 2009). Similarly, the creation of derivatives by reacting pyrazole with various substituted acetamides has been explored, indicating the potential for synthesizing a wide range of related compounds (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The structural analysis of related compounds, including their molecular characterization through IR, 1H NMR, and Mass spectra, confirms the complexity and diversity of their chemical structures. These analyses are crucial for understanding the molecular framework and the potential for modifications to enhance or alter their properties for specific applications (Sunder & Maleraju, 2013).

Chemical Reactions and Properties

Compounds within this category undergo various chemical reactions, including cyclization and alkylation, to form novel derivatives. These reactions are pivotal for exploring the chemical behavior and reactivity of such compounds, leading to the discovery of new substances with potential biological activities (Nayak et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and solubility, are essential for determining their applicability in various fields. These properties influence the compound's stability, formulation, and delivery in potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under different conditions, and the potential for forming derivatives, are crucial for understanding the compound's versatility and adaptability for specific uses. Studies on the antibacterial activity of oxadiazole derivatives underscore the importance of chemical properties in developing new pharmaceutical agents (Rai et al., 2009).

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. For example, some pyrazole derivatives have been studied for their potential as herbicides . In this case, the mechanism of action might involve disruption of plant growth processes .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Safety data sheets (SDS) are often used to communicate information about these hazards to users .

Future Directions

The future research directions for a compound like this would likely depend on its intended use and the results of initial studies. For example, if the compound showed promise as a herbicide, future research might focus on optimizing its formulation, improving its selectivity for target weeds, and assessing its environmental impact .

properties

IUPAC Name

N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-19-8-7-11(18-19)13-16-17-14(22-13)15-12(20)9-21-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBCJKOYAYOHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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